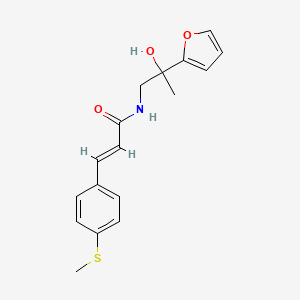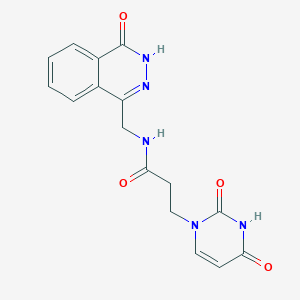
3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H18ClNO4S2 and its molecular weight is 423.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Cancer Treatment
- Study by Pişkin, Canpolat, & Öztürk (2020): They synthesized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds, including variations of benzenesulfonamide, showed promising properties for photodynamic therapy applications, particularly in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
- Study by Owa et al. (2002): This research involved compounds from sulfonamide-focused libraries evaluated in cell-based antitumor screens. They found that certain compounds, including variations of benzenesulfonamide, were potent cell cycle inhibitors and showed potential in clinical trials for antitumor applications (Owa et al., 2002).
Anti-HIV and Antifungal Properties
- Study by Zareef et al. (2007): This study synthesized novel benzenesulfonamides and evaluated them for their anti-HIV and antifungal activities. The results indicated potential applications of these compounds in treating HIV and fungal infections (Zareef et al., 2007).
Neuropharmacology and Cognitive Enhancement
- Study by Hirst et al. (2006): They investigated SB-399885, a compound with a benzenesulfonamide moiety, for its potential in enhancing cognitive abilities and treating neurological disorders like Alzheimer's and schizophrenia. The compound showed promising results in increasing extracellular acetylcholine levels and improving cognitive functions in aged rats (Hirst et al., 2006).
Herbicide Mobility and Environmental Impact
- Study by Veeh et al. (1994): This research focused on the transport characteristics of chlorsulfuron, a compound structurally related to benzenesulfonamides, in soil. Understanding its mobility in agricultural soils is crucial for predicting its environmental impact (Veeh et al., 1994).
Molecular Docking Studies and Crystal Structure Analysis
- Study by Al-Hourani et al. (2015): They conducted docking studies and crystal structure analysis of tetrazole derivatives, including benzenesulfonamide compounds. These studies help in understanding the interaction of molecules with specific enzymes, which is essential in drug design (Al-Hourani et al., 2015).
Potential in Alzheimer's Disease Treatment
- Study by Abbasi et al. (2018): This research synthesized new sulfonamides derived from 4-methoxyphenethylamine and evaluated their effects on acetylcholinesterase, a key enzyme in Alzheimer's disease. Some derivatives showed promising inhibitory activity, indicating potential therapeutic applications in Alzheimer's disease (Abbasi et al., 2018).
Propiedades
IUPAC Name |
3-chloro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S2/c1-25-17-9-8-15(11-16(17)20)27(23,24)21-12-14-7-10-18(26-14)19(22)13-5-3-2-4-6-13/h2-11,19,21-22H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBNAVROPHSBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2938062.png)
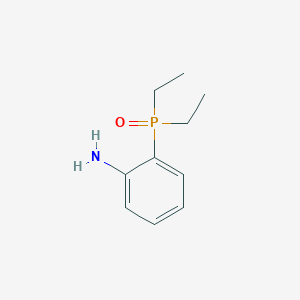
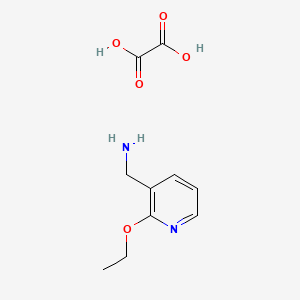
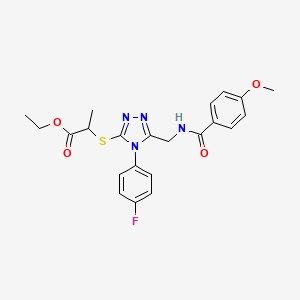
![8-(5-chloro-2-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938068.png)
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2938070.png)
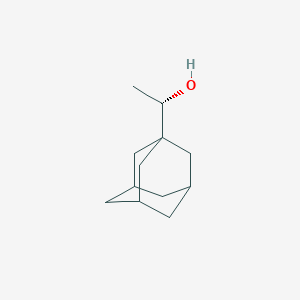
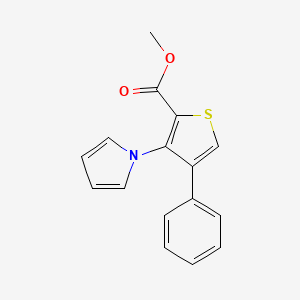
![3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2938074.png)
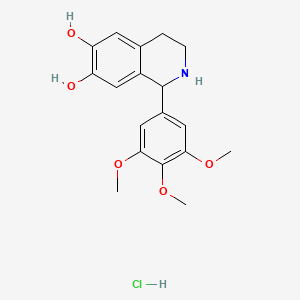
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2938077.png)
